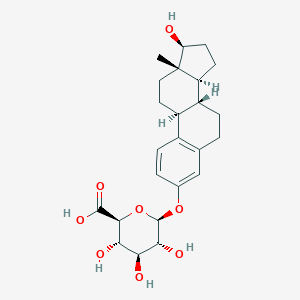

17beta-Estradiol 3-(beta-D-glucuronide)

Description

17beta-estradiol 3-glucosiduronic acid is a steroid glucosiduronic acid that consists of 17beta-estradiol having a beta-glucuronyl residue attached at position 3 via a glycosidic linkage. It has a role as a human metabolite and a mouse metabolite. It is a 17beta-hydroxy steroid, a beta-D-glucosiduronic acid and a steroid glucosiduronic acid. It derives from a 17beta-estradiol. It is a conjugate acid of a 17beta-estradiol 3-O-(beta-D-glucuronide)(1-).

Biochemical Analysis

Biochemical Properties

17beta-Estradiol 3-(beta-D-glucuronide) is formed from estradiol in the liver by an enzyme called UDP-glucuronosyltransferase via attachment of glucuronic acid . This compound can be deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, 17beta-Estradiol 3-(beta-D-glucuronide) has estrogenic activity via conversion into estrogens .

Cellular Effects

The cellular effects of 17beta-Estradiol 3-(beta-D-glucuronide) are primarily due to its conversion into free estrogens. These estrogens can bind to estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 17beta-Estradiol 3-(beta-D-glucuronide) involves its conversion into free estrogens, which can bind to estrogen receptors and exert their effects at the molecular level . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is eventually excreted in urine and bile .

Metabolic Pathways

17beta-Estradiol 3-(beta-D-glucuronide) is involved in the metabolic pathway of estradiol. It is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-QXYWQCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934579 | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15270-30-1 | |

| Record name | Estradiol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15270-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32835P5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of estradiol-3-glucuronide (E2-3G)?

A1: The molecular formula of E2-3G is C26H36O9, and its molecular weight is 492.56 g/mol.

Q2: Is there any spectroscopic data available for E2-3G?

A2: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like nuclear magnetic resonance (1H and 13C NMR) and mass spectrometry have been used to confirm the synthesis and characterize E2-3G. [, ]

Q3: How is estradiol-3-glucuronide formed in the body?

A3: E2-3G is formed by the enzymatic conjugation of 17β-estradiol with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 being a major contributor. [, , , ]

Q4: Does estradiol-3-glucuronide undergo further metabolism?

A4: Yes, E2-3G can be hydrolyzed back to 17β-estradiol by β-glucuronidase enzymes, potentially influencing estradiol levels and activity. [, ] Additionally, E2-3G can be further metabolized to estradiol-3-sulfate-17β-D-glucuronide, as observed in rat bile. []

Q5: What is the role of multidrug resistance-associated protein 2 (MRP2) in the disposition of E2-3G?

A5: MRP2, a transporter protein, plays a crucial role in the biliary excretion of E2-3G. Studies have shown that E2-3G is a substrate for MRP2, facilitating its transport into the bile for elimination from the body. [, ]

Q6: Are there any known differences in the transport of estradiol-3-glucuronide and its regioisomer, estradiol-17β-glucuronide (E2-17G), by MRP2?

A6: Yes, while both E2-3G and E2-17G are transported by MRP2, E2-17G exhibits positive cooperativity in its transport, meaning its transport is enhanced at higher concentrations. This is in contrast to E2-3G, which does not show this cooperative behavior. Additionally, E2-17G can bind to an allosteric site on MRP2, potentially influencing the transport of other substrates, while E2-3G does not appear to interact with this allosteric site. []

Q7: Is there evidence of sex-specific differences in the metabolism of E2-3G?

A7: In rats, cytochrome P450 2C8 (CYP2C8), which is more active in females, can directly oxidize estradiol-17β-glucuronide to 2-hydroxyestradiol-17β-glucuronide. This suggests a potential sex-specific difference in the metabolism of estradiol glucuronides. []

Q8: Has estradiol-3-glucuronide been linked to any toxicological effects?

A8: While E2-3G is often considered a detoxification product, research suggests that its regioisomer, E2-17G, can induce cholestasis in rats and primates. Notably, E2-3G itself did not demonstrate such an effect in a study using equimolar doses. [, ]

Q9: What analytical methods are commonly used to measure estradiol-3-glucuronide levels?

A9: Several analytical techniques are used to measure E2-3G levels, including high-performance liquid chromatography (HPLC) coupled with various detection methods like mass spectrometry (MS) or radiochemical detection. [, , , , ]

Q10: What happens to estradiol-3-glucuronide in the environment?

A10: E2-3G can persist in the environment and is considered more mobile than free estrogens due to its higher water solubility. Studies have shown that it can undergo biological hydrolysis in soil and water, converting back to the active 17β-estradiol. [, ]

Q11: What are the implications of estradiol-3-glucuronide persistence in the environment?

A11: The persistence of E2-3G, particularly its potential to convert back to active estrogens like 17β-estradiol, raises concerns about endocrine disruption in aquatic organisms. Its presence in groundwater near agricultural areas emphasizes the need for further research and monitoring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)